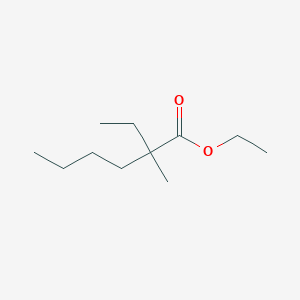
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole
Descripción general
Descripción
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluoro and Methyl Groups:
Coupling with Pyrimidine: The final step involves the coupling of the indole derivative with a pyrimidine precursor under appropriate reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 5-fluoroindole and 2-methylindole share structural similarities and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 4-chloropyrimidine and 6-aminopyrimidine also share structural features and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C13H10ClFN4O |
|---|---|
Peso molecular |
292.69 g/mol |
Nombre IUPAC |
4-chloro-6-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-amine |
InChI |
InChI=1S/C13H10ClFN4O/c1-6-4-7-8(17-6)2-3-9(12(7)15)20-11-5-10(14)18-13(16)19-11/h2-5,17H,1H3,(H2,16,18,19) |
Clave InChI |
TUXWNVKYRXSUIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=CC(=C2F)OC3=CC(=NC(=N3)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8387481.png)
![3-[4-(6-Amino-pyridin-3-yl)-piperazin-1-yl]-propionitrile](/img/structure/B8387497.png)


![5-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8387509.png)


![6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B8387526.png)






